molecular formula C12H10ClNO B8377562 2-Chloromethyl-7-acetyl-quinoline

2-Chloromethyl-7-acetyl-quinoline

Cat. No.: B8377562
M. Wt: 219.66 g/mol
InChI Key: NYURYCIGJJVGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-7-acetyl-quinoline (molecular formula: C₁₂H₁₁ClNO; molecular weight: 220.67 g/mol) is a quinoline derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and an acetyl (-COCH₃) group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for further functionalization via nucleophilic substitution (at the chloromethyl group) or condensation reactions (at the acetyl group) .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-[2-(chloromethyl)quinolin-7-yl]ethanone

InChI

InChI=1S/C12H10ClNO/c1-8(15)10-3-2-9-4-5-11(7-13)14-12(9)6-10/h2-6H,7H2,1H3

InChI Key

NYURYCIGJJVGOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=N2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloromethyl-7-acetyl-quinoline with key analogs based on molecular formulas, weights, melting points, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-Chloromethyl-7-acetyl-quinoline C₁₂H₁₁ClNO 220.67 Not reported Organic synthesis intermediate
7-Chloro-2-methylquinoline C₁₀H₈ClN 177.63 74–78 Pharmaceutical intermediates
2-Chloroquinoline-3-carboxaldehyde C₁₀H₆ClNO 191.62 148–150 Precursor for hydrazone derivatives
2-Chloro-3-(chloromethyl)-7-methylquinoline C₁₁H₉Cl₂N 238.10 Not reported Reactive chloromethyl substituent
2-Chloro-3-(chloromethyl)-7-methoxy-quinoline C₁₁H₉Cl₂NO 242.10 Not reported Dual functional groups for synthesis

Key Observations:

  • Substituent Effects on Melting Points: The presence of polar groups (e.g., carboxaldehyde in 2-Chloroquinoline-3-carboxaldehyde) increases melting points due to stronger intermolecular hydrogen bonding (148–150°C vs. 74–78°C for non-polar methyl groups) .

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